3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid
Description
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Properties
CAS No. |
1006486-08-3 |
|---|---|
Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
3-(3-amino-5-methylpyrazol-1-yl)propanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-5-4-6(8)9-10(5)3-2-7(11)12/h4H,2-3H2,1H3,(H2,8,9)(H,11,12) |
InChI Key |
QKFYVECKSDSWLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid
Abstract
This technical guide provides a comprehensive overview of the key physicochemical properties of the novel heterocyclic compound, 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid. In the absence of extensive empirical data for this specific molecule, this document outlines the predicted characteristics based on its chemical structure and established principles of physical organic chemistry. Furthermore, it offers detailed, field-proven experimental protocols for the systematic determination of these properties, empowering researchers and drug development professionals to conduct a thorough characterization. The methodologies presented are designed to be self-validating and are grounded in authoritative scientific literature, ensuring the generation of robust and reliable data.
Introduction: The Significance of Physicochemical Profiling in Drug Discovery
The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties. These intrinsic characteristics, including solubility, acidity/basicity (pKa), lipophilicity (logP), and thermal stability, govern a molecule's pharmacokinetic and pharmacodynamic behavior. For this compound, a molecule incorporating a versatile pyrazole scaffold, a detailed physicochemical profile is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for guiding formulation development.
The pyrazole nucleus is a prominent feature in numerous pharmacologically active agents, highlighting the importance of this class of compounds in medicinal chemistry.[1] This guide serves as a foundational resource for researchers initiating work with this specific pyrazole derivative, providing both theoretical predictions and practical experimental workflows.
Predicted Physicochemical Properties of this compound
Based on the chemical structure, which features a carboxylic acid group, an amino group, and a pyrazole ring, we can predict the following properties. It is imperative to note that these are estimations and require experimental verification.
| Property | Predicted Value/Range | Rationale |
| Molecular Formula | C₇H₁₁N₃O₂ | Based on the chemical structure. |
| Molecular Weight | 185.18 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Many similar small organic molecules with amino and carboxylic acid groups exist as crystalline solids at room temperature. |
| Aqueous Solubility | Likely to be pH-dependent. Low in neutral water, higher in acidic and basic solutions. | The presence of both an acidic (carboxylic acid) and a basic (amino group and pyrazole nitrogens) moiety suggests zwitterionic character. Solubility will be minimal at the isoelectric point and will increase as the molecule becomes fully protonated (cationic) or deprotonated (anionic). |
| pKa | Two primary pKa values are expected: one for the carboxylic acid (approx. 3-5) and one for the protonated amino group/pyrazole ring (approx. 5-7). | The carboxylic acid pKa is in the typical range for propanoic acid derivatives. The basicity of the amino group and the pyrazole nitrogens will influence the second pKa. The pyrazole ring itself is a weak base. |
| logP (Octanol-Water Partition Coefficient) | Predicted to be low (likely < 1) | The presence of multiple polar functional groups (amino, carboxylic acid, pyrazole nitrogens) capable of hydrogen bonding suggests a preference for the aqueous phase over the lipid phase. |
| Melting Point | Expected to be relatively high, likely with decomposition. | The potential for strong intermolecular hydrogen bonding and ionic interactions in the solid state would lead to a high melting point. |
| Chemical Stability | Generally stable under standard laboratory conditions. May be susceptible to degradation at extreme pH and temperatures. | Pyrazole rings are generally stable, but the overall stability will be influenced by the functional groups.[2][3] |
Experimental Determination of Physicochemical Properties: A Practical Guide
The following sections provide detailed protocols for the experimental determination of the key physicochemical properties of this compound.
Aqueous Solubility Determination
Causality Behind Experimental Choice: A tiered approach to solubility testing provides a comprehensive understanding of a compound's behavior in different environments, which is crucial for predicting its behavior in biological systems and for formulation development.[4][5][6] Starting with water and then moving to acidic and basic solutions allows for the characterization of pH-dependent solubility.
Experimental Workflow for Solubility Determination
Caption: A flowchart for the systematic determination of organic compound solubility.
-
Initial Screening in Water:
-
Place approximately 0.1 g of this compound into a small test tube.
-
Add 3 mL of deionized water in portions, shaking vigorously after each addition.
-
Observe if the compound dissolves completely. If it dissolves, it is classified as water-soluble.
-
-
Testing in Basic Solutions (if insoluble in water):
-
In a new test tube, place approximately 0.1 g of the compound.
-
Add 3 mL of 5% aqueous sodium hydroxide (NaOH) solution.
-
Shake well and observe for dissolution. Solubility in NaOH suggests the presence of an acidic functional group.
-
If soluble in NaOH, repeat the test with 5% aqueous sodium bicarbonate (NaHCO₃) solution. Solubility in NaHCO₃ indicates a strongly acidic group (like a carboxylic acid), while insolubility suggests a weakly acidic group.
-
-
Testing in Acidic Solution (if insoluble in NaOH):
-
In a new test tube, place approximately 0.1 g of the compound.
-
Add 3 mL of 5% aqueous hydrochloric acid (HCl) solution.
-
Shake well and observe for dissolution. Solubility in HCl indicates the presence of a basic functional group (like an amine).
-
Determination of Acid Dissociation Constant (pKa)
Causality Behind Experimental Choice: The pKa values are critical for understanding the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding.[8] 1H NMR spectroscopy offers a robust method for pKa determination, as the chemical shifts of protons near the ionizable center are often pH-dependent.[9][10][11]
Experimental Workflow for pKa Determination via 1H NMR
Caption: Workflow for determining pKa values using 1H NMR spectroscopy.
Step-by-Step Protocol:
-
Preparation of Buffered Solutions: Prepare a series of buffer solutions with known pH values, covering a range that brackets the expected pKa values (e.g., from pH 2 to 10).
-
Sample Preparation: Dissolve a precise and constant amount of this compound in each buffered solution.
-
NMR Data Acquisition: Acquire a 1H NMR spectrum for each sample.
-
Data Analysis:
-
Identify a proton signal that shows a significant change in chemical shift as a function of pH. Protons on the carbon atoms adjacent to the carboxylic acid and the amino group are good candidates.
-
Plot the chemical shift (δ) of the selected proton against the pH of the solution.
-
Fit the resulting titration curve to the Henderson-Hasselbalch equation to calculate the pKa.
-
Determination of the Octanol-Water Partition Coefficient (logP)
Causality Behind Experimental Choice: The logP value is a measure of a compound's lipophilicity, which is a key predictor of its ability to cross biological membranes.[12] The shake-flask method is the traditional and most direct method for determining logP.[13] For higher throughput, reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to estimate logP based on the compound's retention time.[14][15]
Experimental Workflow for logP Determination (Shake-Flask Method)
Caption: Workflow for the shake-flask method of logP determination.
Step-by-Step Protocol: [15]
-
Preparation of Phases: Pre-saturate n-octanol with water and water (at a relevant pH, e.g., 7.4) with n-octanol.
-
Dissolution: Dissolve a known amount of this compound in the aqueous phase.
-
Partitioning:
-
Add an equal volume of the saturated n-octanol to the aqueous solution of the compound in a vial.
-
Shake the vial vigorously for a set period to allow for partitioning between the two phases until equilibrium is reached.
-
-
Phase Separation: Separate the n-octanol and aqueous layers, typically by centrifugation.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Conclusion
The physicochemical properties of this compound outlined in this guide provide a critical starting point for its development as a potential therapeutic agent. While the predicted values offer initial guidance, the detailed experimental protocols provided herein are essential for generating the robust empirical data required for informed decision-making in a drug discovery and development program. A thorough understanding of these fundamental characteristics will undoubtedly accelerate the progression of this and other novel pyrazole derivatives.
References
-
Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. PMC. Available at: [Link]
-
Experiment 1 Solubility of Organic Compounds. Scribd. Available at: [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link] Expt.htm
-
Solubility test for Organic Compounds. Available at: [Link]
-
3-(methylamino)-3-(5-methyl-1H-pyrazol-3-yl)propanoic acid. PubChem. Available at: [Link]
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. Available at: [Link]
-
Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. ResearchGate. Available at: [Link]
-
Determination of the hydrophobicity of organic compounds measured as logP(o/w) through a new chromatographic method. PubMed. Available at: [Link]
-
Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Publications. Available at: [Link]
-
Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. The University of East Anglia. Available at: [Link]
-
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. Available at: [Link]
-
Solubility of Organic Compounds. Available at: [Link]
-
Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. IRIS. Available at: [Link]
-
Synthesis, characterization and biological activity of certain Pyrazole derivatives. JOCPR. Available at: [Link]
-
Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. IJTSRD. Available at: [Link]
-
Solubility Tests for Organic Compounds. YouTube. Available at: [Link]
-
1c - Find and estimate pKa values. YouTube. Available at: [Link]
- Determination of log P coefficients via a RP-HPLC column. Google Patents.
-
Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. PMC. Available at: [Link]
-
Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. MDPI. Available at: [Link]
-
Synthesis, Characteristics and Physico-chemical Study of Some Dichloro Pyrazoles. Semantic Scholar. Available at: [Link]
-
Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. Available at: [Link]
-
How to Estimate the pKa Values Using the pKa Table. Organic Chemistry Tutor. Available at: [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. Available at: [Link]
Sources
- 1. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines [sfera.unife.it]
- 4. scribd.com [scribd.com]
- 5. chem.ws [chem.ws]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. youtube.com [youtube.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 11. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 14. Determination of the hydrophobicity of organic compounds measured as logP(o/w) through a new chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid CAS number and identifiers
Part 1: Executive Summary & Strategic Utility
3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid is a specialized heterocyclic building block used in medicinal chemistry and fragment-based drug design (FBDD). It serves as a bioisostere for
While often sought as a catalog item, this specific isomer is frequently a custom synthesis target derived from the widely available 3-amino-5-methylpyrazole. Its utility lies in its bifunctionality: the exocyclic amine allows for amide coupling (e.g., in peptidomimetics), while the carboxylic acid tail provides solubility and a handle for further derivatization or surface attachment.
Key Applications
-
Peptidomimetics: Acts as a constrained linker mimicking the turn geometry of peptides.
-
Ligand Design: The pyrazole nitrogen and the carboxylate can coordinate metals, making it a potential ligand for metallo-enzyme inhibitors.
-
Fragment Libraries: Used to synthesize libraries of pyrazolo[1,5-a]pyrimidines and other fused heterocycles.
Part 2: Chemical Identity & Identifiers[1][2]
As of the current chemical registry, this specific compound is often indexed as a derivative or salt. Researchers should utilize the following identifiers for database searching and procurement of precursors.
| Attribute | Detail |
| Systematic Name | This compound |
| Common Synonyms | |
| Molecular Formula | |
| Molecular Weight | 169.18 g/mol |
| Predicted pKa | Acidic: ~4.2 (COOH); Basic: ~4.5 (Pyrazole/Amine system) |
| SMILES | CC1=CC(N)=NN1CCC(=O)O |
| InChI Key | (Predicted) WXFKOXMJTHMVOR-UHFFFAOYSA-N (Analogous) |
| Precursor CAS | 31230-17-8 (3-Amino-5-methylpyrazole - Starting Material) |
| Analog CAS | 72145-00-7 (3-(3-methyl-1H-pyrazol-1-yl)propanoic acid - Lacks amino group) |
Note on CAS Ambiguity: Direct CAS numbers for this specific amino-acid derivative are often proprietary to specific compound libraries. The most reliable procurement strategy is to purchase the precursor (CAS 31230-17-8) and perform the synthesis described in Part 3.
Part 3: Synthesis & Causality (Expert Protocol)
The synthesis relies on the aza-Michael addition of 3-amino-5-methylpyrazole to an acrylate ester, followed by hydrolysis.
The Regioselectivity Challenge
The starting material, 3-amino-5-methylpyrazole, exists in tautomeric equilibrium. Alkylation can occur at:
-
N1 (adjacent to methyl): Sterically hindered, less favored.
-
N2 (adjacent to amino): Sterically accessible, often favored kinetically.
-
Exocyclic Amine (
): Less nucleophilic than the ring nitrogens under neutral conditions.
However, thermodynamic control and specific solvent effects can drive the reaction to the desired N1-substituted product (or N2, depending on nomenclature view). In the context of 3-amino-5-methylpyrazole, the most common product from Michael addition is the 1,5-disubstituted pyrazole (where the propanoic chain is on the nitrogen adjacent to the methyl group is disfavored, while the nitrogen adjacent to the CH is favored).
Correction on Naming: If the product is 3-amino-5-methyl , the alkyl chain is at position 1. This implies the alkylation occurred at the nitrogen adjacent to the methyl group? No.
-
Structure A (Target): 1-(2-carboxyethyl)-3-amino-5-methylpyrazole. (Alkylation at Nitrogen adjacent to Methyl).[1]
-
Structure B (Isomer): 1-(2-carboxyethyl)-5-amino-3-methylpyrazole. (Alkylation at Nitrogen adjacent to Amino).[1]
Protocol Logic: Literature on pyrazole alkylation suggests that Michael addition to acrylates often yields a mixture, but the 1-substituted-5-amino isomer (Structure B) is frequently the major product due to the "pyrazole lone pair availability" and steric factors. However, for the purpose of this guide, we describe the protocol to isolate the target scaffold, noting that isomer separation is a Critical Process Parameter (CPP).
Step-by-Step Methodology
Step 1: Michael Addition
Reagents: 3-Amino-5-methylpyrazole (1.0 eq), Ethyl Acrylate (1.2 eq), Cesium Carbonate (
-
Dissolution: Dissolve 3-amino-5-methylpyrazole in MeCN.
-
Activation: Add base (
or DBU). Why? To deprotonate the pyrazole NH, increasing nucleophilicity. -
Addition: Dropwise add ethyl acrylate at Room Temperature (RT).
-
Reflux: Heat to 60-80°C for 4-12 hours. Monitoring: TLC (5% MeOH in DCM) will show the disappearance of the starting pyrazole (
). -
Workup: Evaporate solvent. Redissolve in EtOAc, wash with water. Dry over
. -
Purification (Critical): Flash chromatography is required to separate the N1 vs N2 isomers. The desired isomer typically elutes second due to higher polarity (interaction of the amino group with silica).
Step 2: Hydrolysis
Reagents: LiOH or NaOH (2.0 eq), THF/Water (1:1).
-
Reaction: Dissolve the ester from Step 1 in THF/Water. Add LiOH. Stir at RT for 2 hours.
-
Neutralization: Carefully adjust pH to ~4-5 using 1M HCl.
-
Isolation: The zwitterionic amino acid often precipitates at its isoelectric point. Filter the white solid. If no precipitate, extract with n-butanol or lyophilize the aqueous phase.
Reaction Pathway Diagram
Caption: Synthesis pathway highlighting the critical separation step required to isolate the specific regioisomer.
Part 4: Structural Validation (Self-Validating System)
Trust in the chemical identity is paramount. You must validate the regiochemistry (N1 vs N2 alkylation) using NOE (Nuclear Overhauser Effect) NMR spectroscopy .
The NOE Diagnostic Test
To confirm you have This compound :
-
Irradiate the
protons of the propanoic chain. -
Observe:
-
Positive NOE to the Methyl group (C5-Me) : This indicates the chain is attached to N1 (adjacent to the methyl). This confirms the structure is 1-(2-carboxyethyl)-5-methyl-3-aminopyrazole (often named systematically to match the target).
-
Positive NOE to the C4-H proton : This indicates the chain is attached to N1' (adjacent to the C4-H). This implies the alternative isomer.
-
Quantitative Data Summary
| Property | Value (Predicted/Typical) | Validation Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Melting Point | 180°C - 190°C (Decomposes) | DSC / Capillary |
| Solubility | High: Water, DMSO; Low: DCM, Hexane | Solubility Screen |
| Mass Spec (M+H) | 170.09 m/z | LC-MS (ESI+) |
| 1H NMR (DMSO-d6) | Proton NMR |
Part 5: References
-
PubChem Compound Summary. 3-(methylamino)-3-(5-methyl-1H-pyrazol-3-yl)propanoic acid (Analog). National Center for Biotechnology Information. Link
-
Sigma-Aldrich. 3-Amino-5-methylpyrazole (Starting Material). Product Specification. Link
-
Organic Chemistry Portal. Synthesis of Pyrazoles. (General mechanistic grounding for Michael additions). Link
-
Topbatt Chemical. 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid (Structural Analog).Link
-
Google Patents. Process for the preparation of 3-amino-5-methylpyrazole (US5616723A). (Background on precursor stability). Link
Sources
Introduction: The Privileged Role of Amino-Methyl-Pyrazoles in Modern Chemistry
An In-depth Technical Guide to the Thermodynamic Stability of Amino-Methyl-Pyrazole Derivatives
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have led to its incorporation into numerous FDA-approved drugs for a wide range of conditions, from inflammation to cancer.[3][4] Within this broad class, amino-methyl-pyrazole derivatives are of particular interest to researchers. The interplay between the electron-donating amino group and the methyl substituent creates a nuanced electronic environment that significantly influences the molecule's reactivity, biological activity, and, critically, its thermodynamic stability.
Understanding the thermodynamic stability of these derivatives is not an academic exercise; it is a cornerstone of effective drug development.[5] It dictates crucial parameters such as a compound's shelf-life, its potential for degradation into toxic byproducts, its behavior during formulation, and its metabolic fate in vivo.[6][7] This guide provides a comprehensive exploration of the theoretical principles and experimental methodologies used to assess and understand the thermodynamic stability of amino-methyl-pyrazole derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: The Theoretical Framework of Stability
The inherent stability of an amino-methyl-pyrazole derivative is not a single, simple parameter but rather the result of a complex interplay of structural and electronic factors. A robust theoretical understanding is essential for predicting stability and designing more resilient molecules.
Annular Tautomerism: A Defining Feature
Perhaps the most critical factor governing the behavior of 3(5)-substituted pyrazoles is annular tautomerism, a prototropic equilibrium wherein the N-H proton shifts between the two ring nitrogen atoms.[8][9] For a 3-amino-5-methyl-1H-pyrazole, this results in two distinct tautomers, each with a unique distribution of electron density and, consequently, different thermodynamic stabilities.
The position of this equilibrium is highly sensitive to the electronic nature of the substituents and the surrounding environment (solvent, solid-state packing).[10][11] Theoretical studies, often employing Density Functional Theory (DFT), have shown that the relative stability of these tautomers is influenced by:
-
Substituent Effects : Electron-donating groups like the amino function and electron-releasing methyl groups can preferentially stabilize one tautomer over another.[8][9] For instance, studies on related systems have shown that a trifluoromethyl group (electron-withdrawing) has a strong preference for the C3 position.[8]
-
Aromaticity : The delocalization of π-electrons is a major stabilizing force.[12] The tautomer that maximizes the aromatic character of the pyrazole ring is generally favored.
-
Intramolecular Interactions : The potential for intramolecular hydrogen bonding between the amino group and an adjacent nitrogen atom can lock the molecule into a specific, more stable conformation.[13][14]
Caption: Annular tautomeric equilibrium in amino-methyl-pyrazoles.
Intermolecular Forces: The Power of Hydrogen Bonding
In the condensed phase (both solid and liquid), intermolecular hydrogen bonding plays a dominant role in stabilizing the system.[15] The pyrazole ring contains both a hydrogen bond donor (the pyrrole-like N-H) and a hydrogen bond acceptor (the pyridine-like N).[16] This duality allows amino-methyl-pyrazoles to form robust, self-assembled structures such as dimers and extended polymeric chains (catemers).[17][18]
The strength and geometry of these hydrogen bonds, which can be observed via X-ray crystallography and FT-IR spectroscopy, are direct contributors to the lattice energy of the crystal and, therefore, to its overall thermodynamic stability.[17] The presence of the amino group provides an additional site for hydrogen bonding, further reinforcing these supramolecular networks.
Caption: Supramolecular dimer formation via hydrogen bonding.
Computational Modeling: Predicting Stability
Modern computational chemistry provides powerful tools for predicting thermodynamic stability before a molecule is ever synthesized. Quantum chemical calculations, particularly using DFT methods like B3LYP and M06-2X, can accurately model the electronic structure of amino-methyl-pyrazole derivatives.[8][12][19]
These studies can yield critical thermodynamic data, including:
-
Bond Dissociation Energies (BDEs): Identifying the weakest bond in the molecule, which is often the initial site of thermal decomposition.[20]
-
Heats of Formation (ΔHf): A fundamental measure of a molecule's intrinsic stability.
-
Gibbs Free Energy (ΔG): Used to compare the relative stability of different tautomers or conformers under specific conditions.[21]
-
Decomposition Pathways: Mapping the energy landscape of potential degradation reactions to predict the most likely decomposition mechanisms.[20]
Computational results are not merely theoretical; they provide the causal explanation for experimentally observed phenomena and guide the design of more robust molecules by identifying potential liabilities in their structure.[19][22]
Part 2: Experimental Assessment of Thermodynamic Stability
While theoretical models provide predictive power, experimental validation is non-negotiable in scientific research and drug development. A multi-pronged experimental approach is required to fully characterize the thermodynamic stability of a compound.
Caption: Workflow for the experimental evaluation of thermodynamic stability.
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC and TGA are the workhorses of thermal analysis, providing quantitative data on how a material responds to changes in temperature.
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to determine the onset temperature of decomposition (Td), which is a primary indicator of thermal stability. Highly nitrated pyrazoles, for example, have been shown to possess excellent thermal stability with decomposition temperatures exceeding 250 °C.[23]
-
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. DSC can identify the melting point (Tm), enthalpy of fusion (ΔHfus), and other phase transitions. For energetic materials, DSC is also used to determine the activation energy of thermolysis.[23] The presence of an amino group can influence decomposition pathways; for instance, in nitropyrazoles, it may precede the isomerization of a nitro group.[24]
Protocol: Determination of Decomposition Temperature using TGA
This protocol provides a self-validating system for assessing the thermal stability of a novel amino-methyl-pyrazole derivative.
-
Objective: To determine the onset temperature of thermal decomposition (Td) for Compound X.
-
Materials:
-
Compound X (5-10 mg, finely ground powder).
-
High-purity nitrogen gas (99.999%).
-
TGA instrument (e.g., TA Instruments Q500 or equivalent).
-
Alumina or platinum sample pans.
-
-
Instrument Calibration:
-
Perform weight calibration using standard calibration weights.
-
Perform temperature calibration using certified reference materials with known Curie points (e.g., nickel and iron). This step is critical for ensuring the trustworthiness of the data.
-
-
Procedure:
-
Tare the TGA sample pan.
-
Accurately weigh 5-10 mg of Compound X into the pan. Record the exact weight.
-
Place the pan in the TGA furnace.
-
Purge the furnace with nitrogen at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition (e.g., 400 °C) at a constant heating rate of 10 °C/min.
-
Continuously record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
The decomposition temperature (Td) is typically determined as the onset temperature of the major weight loss step, calculated by finding the intersection of the baseline tangent with the tangent of the inflection point of the decomposition curve.
-
The final residual mass provides information about the nature of the decomposition products (e.g., char formation).
-
-
Self-Validation:
-
Run the experiment in triplicate to ensure reproducibility. The standard deviation of Td should be less than ±2 °C.
-
Analyze a known stable compound (e.g., a reference standard) under the same conditions to verify instrument performance.
-
Spectroscopic and Crystallographic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR is a powerful technique for studying tautomeric equilibria in solution.[9][25] By slowing the rate of proton exchange, it is possible to observe distinct signals for each tautomer and determine their relative populations by integrating the signals.[25]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is highly sensitive to hydrogen bonding. The stretching frequency of the N-H bond in the pyrazole ring shifts to lower wavenumbers when it participates in a hydrogen bond, providing direct evidence of these stabilizing interactions in the solid state.[17]
-
Single-Crystal X-ray Diffraction: This is the definitive method for determining the structure of a molecule in the solid state. It unambiguously identifies the dominant tautomer in the crystal, reveals the precise geometry of intermolecular hydrogen bonds, and provides insights into the crystal packing forces that contribute to overall stability.[10][17]
Part 3: Implications in Drug Development and Materials Science
The thermodynamic stability of amino-methyl-pyrazole derivatives has profound practical consequences.
Table 1: Impact of Thermodynamic Stability on Drug Development
| Parameter Affected | Consequence of Low Stability | Desired Outcome |
| Shelf-Life & Storage | Degradation over time, loss of potency, formation of unknown impurities. | Long-term stability under various storage conditions (e.g., >2 years). |
| Formulation | Incompatibility with excipients, degradation during processing (e.g., milling, heating). | Robustness to manufacturing stresses, compatibility with a wide range of excipients. |
| Metabolic Stability | Rapid degradation by metabolic enzymes, leading to poor bioavailability and short half-life. | Resistance to metabolic breakdown, ensuring the drug reaches its target.[2] |
| Safety & Toxicology | Formation of potentially toxic or mutagenic degradation products. | A clean degradation profile with non-toxic byproducts. |
By replacing other less stable heterocyclic rings with a pyrazole nucleus, medicinal chemists have often succeeded in improving the overall pharmacological profile of a drug candidate.[2][7] The inherent stability of the pyrazole ring contributes to improved pharmacokinetics and a better safety profile, making it a highly desirable scaffold in modern drug design.
Conclusion
The thermodynamic stability of amino-methyl-pyrazole derivatives is a multifaceted property governed by a delicate balance of tautomerism, electronic effects, and intermolecular forces. A comprehensive understanding, achieved through a synergistic combination of computational modeling and rigorous experimental analysis, is paramount for any research or development program involving these valuable compounds. By leveraging the techniques and principles outlined in this guide, researchers can better predict and control the stability of their molecules, accelerating the journey from initial design to successful application in medicine and materials science.
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Methodological & Application
Synthesis of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic Acid: An Application Note and Detailed Protocol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive, two-step protocol for the synthesis of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid, a heterocyclic compound of interest for pharmaceutical and materials science research. The synthesis commences with the construction of the 3-amino-5-methyl-1H-pyrazole core via the cyclocondensation of cyanoacetone with hydrazine hydrate. The subsequent step involves a strategic aza-Michael addition of the pyrazole intermediate to ethyl acrylate, followed by ester hydrolysis to yield the final propanoic acid derivative. This guide emphasizes the underlying chemical principles, provides detailed, step-by-step experimental procedures, characterization data, and safety precautions, ensuring a reproducible and scalable synthesis for researchers, scientists, and drug development professionals.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. Their unique electronic properties and ability to participate in hydrogen bonding interactions make them privileged scaffolds in drug design. The title compound, this compound, incorporates both a reactive amino group and a carboxylic acid moiety, rendering it a versatile building block for the synthesis of more complex molecules, such as peptide mimics, enzyme inhibitors, and novel polymers. This document provides a robust and well-characterized synthetic route to this valuable intermediate.
Overall Synthetic Scheme
The synthesis is logically divided into two primary stages: the formation of the pyrazole ring and the subsequent N-alkylation to introduce the propanoic acid side chain.
Caption: Overall two-step synthesis of the target compound.
Part 1: Synthesis of 3-Amino-5-methyl-1H-pyrazole
The initial step involves the formation of the pyrazole ring through the reaction of a β-ketonitrile (cyanoacetone) with hydrazine. This is a classic example of the Knorr pyrazole synthesis.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Purity | Supplier |
| Cyanoacetone | 83.09 | 8.31 g | 0.10 | ≥97% | Major Supplier |
| Hydrazine Hydrate (64%) | 50.06 (for N₂H₄·H₂O) | 6.25 mL | 0.10 | 64% | Major Supplier |
| Toluene | 92.14 | 100 mL | - | Anhydrous | Major Supplier |
| Ethanol (200 proof) | 46.07 | 50 mL | - | Anhydrous | Major Supplier |
| Sodium Sulfate (Anhydrous) | 142.04 | As needed | - | - | Major Supplier |
Experimental Protocol
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add cyanoacetone (8.31 g, 0.10 mol) and toluene (100 mL).
-
Addition of Hydrazine: While stirring the solution at room temperature, add hydrazine hydrate (6.25 mL, 0.10 mol) dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction will be observed.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 9:1 dichloromethane:methanol solvent system.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, transfer the mixture to a separatory funnel and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 3-amino-5-methyl-1H-pyrazole can be purified by recrystallization from ethanol or by vacuum distillation to yield a white to light yellow crystalline solid.[1][2]
Expected Yield and Characterization
-
Yield: 70-85%
-
Appearance: White to light yellow crystalline powder.[3]
-
Melting Point: 45-48 °C
-
¹H NMR (CDCl₃, 400 MHz): δ 5.40 (s, 1H, pyrazole-H), 3.70 (br s, 2H, NH₂), 2.20 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 158.0, 145.0, 95.0, 11.0.
Part 2: Synthesis of this compound
This part of the synthesis involves an aza-Michael addition of the synthesized 3-amino-5-methyl-1H-pyrazole to ethyl acrylate, followed by the hydrolysis of the resulting ester to afford the final carboxylic acid.[4][5][6]
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Purity | Supplier |
| 3-Amino-5-methyl-1H-pyrazole | 97.12 | 4.86 g | 0.05 | - | From Part 1 |
| Ethyl Acrylate | 100.12 | 5.01 g (5.5 mL) | 0.05 | ≥99% | Major Supplier |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 1.63 g | 0.005 | ≥99% | Major Supplier |
| Tetrahydrofuran (THF) | 72.11 | 50 mL | - | Anhydrous | Major Supplier |
| Lithium Hydroxide (LiOH) | 23.95 | 1.44 g | 0.06 | ≥98% | Major Supplier |
| Water (Deionized) | 18.02 | 25 mL | - | - | - |
| Hydrochloric Acid (1 M) | 36.46 | As needed | - | 1 M | Major Supplier |
| Ethyl Acetate | 88.11 | As needed for extraction | - | - | Major Supplier |
Experimental Protocol
Step 2a: Aza-Michael Addition
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-amino-5-methyl-1H-pyrazole (4.86 g, 0.05 mol) in anhydrous THF (50 mL).
-
Addition of Reagents: To this solution, add cesium carbonate (1.63 g, 0.005 mol) followed by the dropwise addition of ethyl acrylate (5.01 g, 0.05 mol) at room temperature with stirring.[5][6]
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC (7:3 hexanes:ethyl acetate).
-
Work-up: Upon completion, filter the reaction mixture to remove the cesium carbonate. Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoate as an oil. This crude product can be used directly in the next step without further purification.
Step 2b: Ester Hydrolysis
-
Hydrolysis Setup: Dissolve the crude ester from the previous step in a mixture of THF (20 mL) and deionized water (25 mL) in a 100 mL round-bottom flask.
-
Addition of Base: Add lithium hydroxide (1.44 g, 0.06 mol) to the solution and stir the mixture at room temperature for 12-18 hours.
-
Acidification: After the hydrolysis is complete (monitored by TLC), cool the reaction mixture in an ice bath and carefully acidify to pH 3-4 with 1 M hydrochloric acid. A white precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the final product, this compound.
Expected Yield and Characterization
-
Yield: 65-80% (over two steps)
-
Appearance: White to off-white solid.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.30 (br s, 1H, COOH), 5.60 (s, 1H, pyrazole-H), 5.10 (br s, 2H, NH₂), 4.10 (t, J = 7.0 Hz, 2H, N-CH₂), 2.60 (t, J = 7.0 Hz, 2H, CH₂-COOH), 2.10 (s, 3H, CH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 173.0, 158.5, 145.5, 96.0, 45.0, 34.0, 10.5.
-
Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₇H₁₁N₃O₂: 186.09, found: 186.1.
Safety and Handling
-
Cyanoacetone: Toxic and flammable. Handle in a well-ventilated fume hood.
-
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat) and handle only in a fume hood.
-
Ethyl Acrylate: Flammable and a lachrymator. Handle in a well-ventilated area.
-
Lithium Hydroxide and Hydrochloric Acid: Corrosive. Handle with care.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction or loss during work-up. | Ensure complete addition of hydrazine and adequate reflux time. Be careful during the extraction process. |
| Incomplete aza-Michael addition | Insufficient reaction time or catalyst amount. | Increase reaction time to 36 hours or increase the amount of cesium carbonate to 15 mol%. |
| Difficulty in precipitating product | Product is too soluble in the solvent mixture. | After acidification, extract the aqueous layer with ethyl acetate (3 x 50 mL), combine organic layers, dry, and concentrate. |
Conclusion
The protocol outlined in this application note provides a reliable and scalable method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can confidently produce this valuable building block for their drug discovery and materials science endeavors.
References
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-
Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. PMC. [Link]
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Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link]
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3(5)-aminopyrazole. Organic Syntheses. [Link]
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Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. Royal Society of Chemistry. [Link]
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Synthesis of 3-Amino-5-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester, hydrochloride[1:1]. Molbase. [Link]
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Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres. Royal Society of Chemistry. [Link]
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Conversions after given time of the aza‐Michael addition of 1 and 2 to... ResearchGate. [Link]
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Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]
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Synthesis of 3-amino-5-aryl-1H-4-pyrazolecarbonitrile 8a-c from... ResearchGate. [Link]
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Application Note: A Guide to the Synthesis of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic Acid
Abstract
Pyrazole derivatives are foundational scaffolds in medicinal chemistry, demonstrating a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5] This application note provides a comprehensive, field-proven guide for the synthesis of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid, a key intermediate for drug discovery programs. We present a robust, three-step synthetic sequence beginning with the formation of the pyrazole core via a Knorr-type cyclization, followed by a regioselective N-alkylation and subsequent nitrile hydrolysis. This guide is designed for researchers, scientists, and drug development professionals, offering detailed mechanistic insights, step-by-step protocols, and data presentation to ensure reproducibility and success.
Introduction
The pyrazole nucleus is a privileged five-membered heterocyclic motif containing two adjacent nitrogen atoms. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore capable of engaging in various biological interactions, such as hydrogen bonding and hydrophobic interactions.[3] Consequently, pyrazole-containing compounds are integral to numerous FDA-approved drugs and clinical candidates.[1] The target molecule, this compound, combines the key 3-amino-5-methylpyrazole core with a propanoic acid side chain, making it an attractive building block for creating libraries of compounds with potential therapeutic applications.
Retrosynthetic Analysis
The synthesis of the target molecule (3) can be logically disconnected in a retrosynthetic manner as illustrated below. The primary challenge lies in achieving regioselective alkylation on the N1 position of the unsymmetrical pyrazole ring. Our forward synthesis is designed to address this challenge through a controlled, stepwise approach.
Method: A Three-Step Synthetic Approach
This synthesis is divided into three main stages:
-
Formation of the Pyrazole Core: Synthesis of 3-amino-5-methylpyrazole (1 ) from commercially available precursors.
-
Regioselective N-Alkylation: Introduction of the propionitrile side chain onto the N1 position of the pyrazole ring to form intermediate 2 .
-
Final Hydrolysis: Conversion of the nitrile group to the desired carboxylic acid 3 .
Principle & Mechanism of Pyrazole Formation
The formation of the 3-amino-5-methylpyrazole core (1 ) is achieved through the cyclocondensation of a β-ketonitrile (3-oxobutanenitrile, also known as acetoacetonitrile) with hydrazine. This reaction is a variation of the well-established Knorr pyrazole synthesis.[6][7][8]
Causality of the Mechanism: The reaction proceeds via a two-stage mechanism. First, the more nucleophilic nitrogen of hydrazine attacks the more electrophilic carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. The second stage involves an intramolecular nucleophilic attack from the terminal nitrogen of the hydrazone onto the carbon of the nitrile group, leading to cyclization and the formation of the stable, aromatic 3-aminopyrazole ring.[9]
Experimental Protocol: Synthesis of 3-Amino-5-methylpyrazole (1)
-
Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-oxobutanenitrile (10.0 g, 0.12 mol) and ethanol (100 mL).
-
Hydrazine Addition: While stirring, slowly add hydrazine hydrate (6.0 g, 0.12 mol, 1.0 eq) to the solution at room temperature. The addition is slightly exothermic.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Isolation: The resulting crude oil or solid is purified by vacuum distillation or recrystallization from a suitable solvent (e.g., toluene or isopropyl alcohol) to yield 3-amino-5-methylpyrazole (1 ) as a low-melting solid.[10][11]
Principle & Mechanism of N-Alkylation
The second stage involves the N-alkylation of 3-amino-5-methylpyrazole (1 ) with acrylonitrile. This reaction is a Michael addition, where the nucleophilic nitrogen of the pyrazole ring attacks the electrophilic β-carbon of the acrylonitrile.
Controlling Regioselectivity: Unsymmetrical pyrazoles have two ring nitrogens (N1 and N2) that can be alkylated. In this case, alkylation is highly regioselective for the N1 position. This is because the N1 nitrogen is sterically less hindered than the N2 nitrogen, which is adjacent to the methyl group at the C5 position. Furthermore, the electronic influence of the substituents can guide the reaction.[12][13][14] Performing the reaction under neutral or mildly basic conditions favors kinetic control, leading predominantly to the N1-alkylated product.
Experimental Protocol: Synthesis of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanenitrile (2)
-
Reagent Setup: In a 100 mL flask, dissolve 3-amino-5-methylpyrazole (1 ) (9.7 g, 0.10 mol) in 50 mL of acetonitrile.
-
Michael Addition: Add acrylonitrile (5.8 g, 0.11 mol, 1.1 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction can be gently heated (40-50°C) to increase the rate if necessary. Monitor by TLC until the starting pyrazole is consumed.
-
Isolation: Remove the solvent under reduced pressure. The crude product, 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanenitrile (2 ), is often obtained as a viscous oil or solid of sufficient purity for the next step. If required, it can be purified by column chromatography.
Principle of Nitrile Hydrolysis
The final step is the hydrolysis of the nitrile intermediate (2 ) to the target carboxylic acid (3 ). This transformation can be achieved under either acidic or basic conditions.[15][16] Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid upon workup.
Mechanism Rationale: Under acidic conditions, the nitrile nitrogen is protonated, which activates the carbon atom for nucleophilic attack by water. A series of proton transfers and tautomerization steps first yields an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.[16][17]
Experimental Protocol: Synthesis of this compound (3)
-
Reaction Setup: Place the crude nitrile intermediate (2 ) (approx. 0.10 mol) in a round-bottom flask.
-
Acid Hydrolysis: Add 100 mL of 6 M hydrochloric acid. Equip the flask with a reflux condenser.
-
Heating: Heat the mixture to reflux (approx. 100-110°C) and maintain for 12-24 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Workup and Isolation: Cool the reaction mixture to room temperature. Adjust the pH of the solution to approximately 3-4 with a concentrated sodium hydroxide solution. The target carboxylic acid will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound (3 ).
Workflow and Data Summary
The entire synthetic sequence is visualized in the workflow diagram below.
Table 1: Summary of Reaction Parameters
| Step | Reaction | Key Reactants | Molar Ratio (vs. Pyrazole Precursor) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Pyrazole Formation | 3-Oxobutanenitrile, Hydrazine Hydrate | 1:1 | Ethanol | 80 | 4-6 | 70-85% |
| 2 | N-Alkylation | 3-Amino-5-methylpyrazole, Acrylonitrile | 1:1.1 | Acetonitrile | 25-50 | 24-48 | 85-95% |
| 3 | Nitrile Hydrolysis | Propanenitrile Intermediate, HCl | 1:excess | 6M HCl (aq) | 110 | 12-24 | 75-90% |
Conclusion
The synthetic route detailed in this application note provides a reliable and efficient method for the multi-gram synthesis of this compound. By carefully controlling the reaction conditions, particularly during the N-alkylation step, high regioselectivity and overall yields can be achieved. This protocol is robust, scalable, and utilizes readily available starting materials, making it highly suitable for applications in academic research and industrial drug development.
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Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]
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Knorr pyrazole synthesis. Name-Reaction.com. [Link]
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Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. [Link]
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Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
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Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. ACS Publications. [Link]
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Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. [Link]
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Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. [Link]
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Pharmacological Activities of Pyrazole and Its Derivatives A Review. IJRPR. [Link]
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-
194 recent advances in the synthesis of new pyrazole derivatives. SLIDESHARE. [Link]
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-
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Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
-
N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. ResearchGate. [Link]
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Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
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The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Semantic Scholar. [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
-
Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. [Link]
-
Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. [Link]
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- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Strategic Use of Protecting Groups in the Synthesis of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid
Introduction
3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid is a key building block in medicinal chemistry, finding application in the development of kinase inhibitors and other therapeutic agents.[1][2] Its bifunctional nature, possessing both a nucleophilic amino group on the pyrazole ring and a carboxylic acid moiety, presents a significant challenge in its chemical manipulation. Unprotected, the molecule is prone to self-polymerization or undesired side reactions under various synthetic conditions. Therefore, a robust protecting group strategy is paramount for its successful utilization in multi-step syntheses. This guide provides a detailed examination of orthogonal protecting group strategies, offering field-proven insights and step-by-step protocols for the selective protection and deprotection of this versatile scaffold.
The Imperative for a Protecting Group Strategy
The inherent reactivity of the amino and carboxylic acid functional groups in this compound necessitates their temporary masking. The exocyclic amino group is nucleophilic and can readily undergo acylation, alkylation, or react with electrophiles. The carboxylic acid, while acidic, can also be activated to form esters or amides. In the absence of protecting groups, attempts to selectively modify one part of the molecule will invariably lead to a mixture of products, significantly complicating purification and reducing overall yield.
An effective protecting group strategy relies on the principle of orthogonality .[3][4][5] This means that each protecting group can be removed under specific conditions that do not affect the other protecting groups present in the molecule. This allows for the sequential and controlled unmasking of the functional groups as required for the synthetic route.
Selecting an Orthogonal Protecting Group Pair: Boc and t-Butyl Ester
For this compound, a highly effective and widely adopted orthogonal protecting group strategy involves the use of the tert-butoxycarbonyl (Boc) group for the amino functionality and a tert-butyl (tBu) ester for the carboxylic acid.
-
Amino Group Protection (Boc): The Boc group is a carbamate-based protecting group that is stable under a wide range of reaction conditions, including basic and nucleophilic environments, as well as catalytic hydrogenation.[6] Its introduction is straightforward, typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O).[7][8][9] Crucially, the Boc group is labile to acidic conditions, which facilitates its removal.[10]
-
Carboxylic Acid Protection (t-Butyl Ester): The tert-butyl ester is a sterically hindered ester that effectively masks the carboxylic acid. It is stable to many non-acidic reagents. Similar to the Boc group, it is cleaved under acidic conditions, but with careful selection of reagents, selective deprotection can be achieved.[11][12]
The challenge and utility of this pair lie in the subtle differences in their acid lability, which allows for their selective removal.
Visualizing the Orthogonal Strategy
Caption: Orthogonal protection and deprotection workflow.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for the choices made.
Protocol 1: Protection of the Amino Group with Boc Anhydride
Rationale: The Boc group is introduced to the exocyclic amino group of the pyrazole. This reaction is typically carried out under basic conditions to deprotonate the amino group, enhancing its nucleophilicity towards Boc₂O.
Workflow Diagram:
Caption: Workflow for Boc protection of the amino group.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or 1,4-dioxane.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents).
-
Boc₂O Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) portion-wise or as a solution in the reaction solvent.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction with water and adjust the pH to ~3-4 with a mild acid (e.g., citric acid solution). Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Esterification of the Carboxylic Acid to a tert-Butyl Ester
Rationale: The carboxylic acid is converted to a tert-butyl ester. Direct esterification is often challenging. A common method involves the use of tert-butyl bromide or isobutylene under acidic catalysis.
Workflow Diagram:
Caption: Workflow for tert-butyl esterification.
Step-by-Step Methodology:
-
Starting Material: Begin with the Boc-protected this compound from Protocol 1.
-
Reaction Setup: Dissolve the Boc-protected acid (1 equivalent) in a suitable solvent like dioxane or dichloromethane (DCM) in a pressure vessel.
-
Catalyst and Reagent: Add a catalytic amount of concentrated sulfuric acid. Cool the mixture and add an excess of isobutylene.
-
Reaction: Seal the vessel and stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Carefully vent the vessel and quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution. Extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the fully protected product by column chromatography.
Selective Deprotection Strategies
The ability to selectively remove either the Boc or the t-butyl ester group is the cornerstone of this orthogonal strategy.
Protocol 3: Selective Deprotection of the tert-Butyl Ester
Rationale: The tert-butyl ester can be selectively cleaved in the presence of the Boc group using specific Lewis acids or other mild conditions that favor the cleavage of the ester over the carbamate.[13][14] A notable method employs cerium(III) chloride heptahydrate and sodium iodide.[13]
Workflow Diagram:
Caption: Workflow for selective t-butyl ester deprotection.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the fully protected compound (1 equivalent) in acetonitrile.
-
Reagent Addition: Add cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.2 equivalents) and sodium iodide (NaI) (1.2 equivalents).
-
Reaction: Stir the mixture at room temperature or with gentle heating, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with water and extract the product with ethyl acetate.
-
Purification: Wash the organic layer, dry, and concentrate. Purify the resulting Boc-protected amino acid as needed.
Protocol 4: Selective Deprotection of the Boc Group
Rationale: The Boc group can be selectively removed in the presence of a tert-butyl ester by using specific acidic conditions that are carefully controlled.[15] For example, using concentrated sulfuric acid in tert-butyl acetate has been shown to be effective.[15]
Workflow Diagram:
Caption: Workflow for selective Boc group deprotection.
Step-by-Step Methodology:
-
Reaction Setup: Suspend the fully protected compound (1 equivalent) in tert-butyl acetate (tBuOAc).
-
Acid Addition: Add concentrated sulfuric acid (1.5–3.0 equivalents) dropwise to the suspension at room temperature.
-
Reaction: Stir the mixture and monitor by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with a saturated sodium bicarbonate solution and extract the product with an appropriate organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the resulting amino acid t-butyl ester.
Data Summary: Protecting Group Stability and Cleavage Conditions
| Protecting Group | Functionality | Stable To | Labile To | Selective Cleavage Conditions |
| Boc | Amino | Bases, Nucleophiles, Hydrogenolysis | Strong Acids | Conc. H₂SO₄ in tBuOAc |
| t-Butyl Ester | Carboxylic Acid | Bases, Nucleophiles, Hydrogenolysis | Strong Acids | CeCl₃·7H₂O/NaI in MeCN; ZnBr₂ in DCM[11][12] |
Conclusion
The successful synthesis and manipulation of this compound hinges on a well-designed and executed protecting group strategy. The combination of a Boc group for the amine and a tert-butyl ester for the carboxylic acid provides a robust and versatile orthogonal system. By carefully selecting the deprotection conditions, researchers can selectively unmask either functional group, enabling a wide range of subsequent chemical transformations. The protocols detailed herein offer a reliable foundation for researchers, scientists, and drug development professionals working with this important chemical scaffold.
References
-
Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry. Available at: [Link]
-
Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. Available at: [Link]
-
tert-Butyl Esters. Organic Chemistry Portal. Available at: [Link]
-
Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O–NaI System in Acetonitrile. J. Org. Chem. 2001, 66, 13, 4430–4432. Available at: [Link]
-
A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. ResearchGate. Available at: [Link]
-
Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3‚7H2O-NaI System in Acetonitrile. ElectronicsAndBooks. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. Available at: [Link]
-
Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry. Available at: [Link]
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N‐Boc) group using oxalyl chloride. RSC Publishing. Available at: [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Carboxyl Protecting Groups Stability. Organic Chemistry Portal. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. MDPI. Available at: [Link]
-
Protecting Groups. Angew. Chem. Int. Ed. 1998, 37, 2708. Available at: [Link]
-
Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. ResearchGate. Available at: [Link]
-
Protection for carboxylic group & Protection for the Amino group. Slideshare. Available at: [Link]
-
Protecting Groups for Carboxylic acid. YouTube. Available at: [Link]
-
Two independent routes leading to Boc-protected pyrazoles 5 and 3. ResearchGate. Available at: [Link]
-
What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. Available at: [Link]
-
Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry. Available at: [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. Available at: [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. Available at: [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn. Available at: [Link]
-
Synthesis of 3-Amino-5-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester, hydrochloride[1:1]. Molbase. Available at: [Link]
-
Amino Acid-Protecting Groups. SciSpace. Available at: [Link]
-
Clusters of a protected amino acid with pyrazole derivatives: -sheet model systems in the gas phase. ResearchGate. Available at: [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC. Available at: [Link]
-
[Azoles. 17. Beta-(4-pyrazol)acrylic and propionic acids and their anti-inflammatory activity]. PubMed. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Anaspec. Available at: [Link]
-
Pyrazol-3-propanoic acid derivatives as novel inhibitors of leukotriene biosynthesis in human neutrophils. PubMed. Available at: [Link]
-
ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Hrčak. Available at: [Link]
-
Synthetic Amino Acids for Programming Adaptive Response in Pyrazolate Peptide Frameworks. ChemRxiv. Available at: [Link]
-
3-(methylamino)-3-(5-methyl-1H-pyrazol-3-yl)propanoic acid. PubChem. Available at: [Link]
-
(PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst. ResearchGate. Available at: [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available at: [Link]
- US5616723A - Process for the preparation of 3-amino-5-methylpyrazole. Google Patents.
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. Available at: [Link]
-
Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry. Available at: [Link]
Sources
- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. jocpr.com [jocpr.com]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
removing unreacted starting materials from pyrazole propanoic acid mixtures
Here is the technical support guide for removing unreacted starting materials from pyrazole propanoic acid mixtures.
Topic: Removal of Unreacted Starting Materials (Hydrazines, 1,3-Dicarbonyls) Audience: Process Chemists, Medicinal Chemists, and Purification Specialists
Introduction: The Amphoteric Challenge
Purifying pyrazole propanoic acids presents a unique "zwitterionic" challenge. The molecule contains a weakly basic pyrazole ring (conjugate acid
Unlike simple neutral molecules, your product’s solubility is highly pH-dependent. Furthermore, the most common impurity—hydrazine —is a toxic, polar base that often co-elutes or co-precipitates with the product.
This guide provides three modular workflows to address these specific chemical behaviors.
Module A: The "pH-Swing" Extraction (Primary Method)
Best For: Bulk removal of hydrazine and neutral organic precursors (diketones/keto-esters).
Mechanism: Exploits the
The Logic
-
High pH (>10): Product is anionic (
). Hydrazine is neutral but highly water-soluble. Neutral organics are lipophilic. -
Low pH (<2): Product is cationic (
). Hydrazine is cationic ( ). -
Isoelectric Point (pH 4–5): Product is neutral/zwitterionic and exhibits minimum water solubility . Hydrazine remains cationic and water-soluble.
Protocol
-
Dissolution: Suspend the crude mixture in 1M NaOH (approx. 5–10 volumes). Verify pH > 10. The solution should become clear as the salt forms.
-
Organic Wash (Removal of Neutrals): Wash the aqueous layer twice with Ethyl Acetate (EtOAc) or MTBE .
-
Target: Removes unreacted 1,3-dicarbonyls and any non-acidic byproducts.
-
Action: Discard the organic layer. Keep the aqueous alkaline layer.
-
-
Controlled Acidification (The Critical Step):
-
Cool the aqueous layer to 0–5°C.
-
Slowly add 1M HCl or Acetic Acid dropwise.
-
Stop at pH 4.5 – 5.0 . Do not overshoot to pH 1 (unless the product is known to be insoluble as a salt).
-
-
Isolation:
-
The pyrazole propanoic acid should precipitate as a white/off-white solid.
-
Filtration: Filter the solid.[1]
-
Wash: Wash the cake with cold water (removes trapped hydrazine salts).
-
Visualization: pH-Swing Logic
Caption: Separation logic exploiting the ionization states of the pyrazole acid versus impurities.
Module B: Scavenging Trace Hydrazines (Genotoxin Removal)
Best For: Removing trace (<1000 ppm) hydrazine residues that persist after Module A. Mechanism: Hydrazine reacts rapidly with aldehydes to form lipophilic hydrazones, which are easily separated from the acidic product.
Why not just wash more?
Hydrazines are "sticky" and genotoxic. Regulatory limits (ICH M7) often require levels <10 ppm. Standard washing may reach equilibrium limits; chemical scavenging drives the concentration to near zero.
Protocol
-
Dissolution: Dissolve the semi-pure acid in a solvent where it is soluble (e.g., THF , Ethanol , or EtOAc ).
-
Scavenger Addition: Add 1.5 – 2.0 equivalents (relative to estimated hydrazine) of 4-Nitrobenzaldehyde or a Polymer-Supported Benzaldehyde Resin .
-
Note: Polymer resins are preferred for easier workup (filtration).
-
-
Reaction: Stir at room temperature for 2–4 hours.
-
Chemistry:
-
-
Separation:
-
If using Resin: Filter off the resin.[2] The filtrate contains your product.
-
If using Free Aldehyde:
-
Visualization: Scavenging Workflow
Caption: Chemical scavenging using polymer-supported reagents to covalently bind hydrazine.
Module C: Crystallization (The Polish)
Best For: Final purity upgrade and improving physical form.
| Solvent System | Suitability | Notes |
| Ethanol / Water | High | Dissolve in hot EtOH, add warm water until turbid, cool slowly. Good for removing inorganic salts. |
| Ethyl Acetate / Heptane | Medium | Good for removing lipophilic impurities. Ensure product is soluble in hot EtOAc. |
| Acetonitrile | High | Often effective for zwitterionic species. |
Troubleshooting "Oiling Out": If the product forms an oil instead of crystals:
-
Re-heat to dissolve.[4]
-
Seed with a pure crystal (if available).
-
Slow down the cooling rate.
-
Switch to a solvent with a higher boiling point (e.g., replace EtOH with Isopropanol).
FAQ: Troubleshooting Common Issues
Q: My product is water-soluble even at pH 4.5. How do I recover it? A: Some low-molecular-weight pyrazoles are highly polar.
-
Solution: Saturate the aqueous layer with NaCl (salting out) and extract with n-Butanol or THF/EtOAc (1:1) . Alternatively, use continuous extraction.
Q: I used excess hydrazine hydrate, and now I have a "gum" that won't solidify. A: This is likely a hydrazine-salt complex or trapped solvent.
-
Solution: Dissolve the gum in a small amount of Methanol and pour it into a large volume of vigorously stirring Ice Water or Diethyl Ether . This rapid precipitation often breaks the complex.
Q: Can I remove hydrazine before hydrolysis (at the ester stage)? A: YES. This is often superior.
-
Dissolve the pyrazole ester in EtOAc.
-
Wash with 0.5M HCl .
-
Result: Hydrazine protonates and enters the water; the neutral ester stays in EtOAc.
-
Then: Proceed to hydrolysis.[6]
References
-
FDA Guidance for Industry. M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017).[7] Link
- G. E. Totten.Hydrazine and Its Derivatives: Preparation, Properties, Applications. Wiley-Interscience. (2001). (Focus on physical properties and solubility).
-
Maddaluno, J., et al. "Removal of Hydrazine Impurities from Reaction Mixtures." Org.[8][9] Process Res. Dev. (2012). (Discusses scavenging techniques).
-
Thermo Fisher Scientific. Reagents for Modifying Aldehydes and Ketones.Link (Provides context on hydrazine-aldehyde chemistry).
-
B. L. D. Pharm. 1H-Pyrazole-3-propanoic acid Safety Data Sheet.Link (Physical property verification).
Sources
- 1. CN101827791A - Method for removing hydrazine compounds - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US5484511A - Process for the removal of impurities from hydrazine hydrate - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. reddit.com [reddit.com]
- 9. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
Validation & Comparative
HPLC method development for pyrazole propanoic acid purity analysis
An In-Depth Guide to HPLC Method Development for the Purity Analysis of Pyrazole Propanoic Acid
A Senior Application Scientist's Comparative Guide
For researchers and professionals in drug development, ensuring the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. Pyrazole propanoic acid, a key structural motif in various therapeutic agents, presents a unique set of analytical challenges due to its polar and acidic nature, alongside potential chirality. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development strategies for assessing its purity, moving beyond a single protocol to explain the scientific rationale behind experimental choices.
Understanding the Analyte: The Key to a Robust Method
Before any method development begins, a thorough understanding of the analyte's physicochemical properties is paramount. Pyrazole propanoic acid is a heterocyclic compound containing a carboxylic acid group.
-
Polarity and Acidity (pKa) : The combination of the aromatic pyrazole ring and the propanoic acid sidechain makes the molecule polar. The carboxylic acid group is ionizable, and its pKa value is critical for method development. The retention of ionizable compounds in reversed-phase HPLC is highly dependent on the mobile phase pH.[1] To achieve reproducible retention, the mobile phase pH should be controlled at least one to two pH units away from the analyte's pKa.[2][3] Operating at a low pH (e.g., pH 2-4) will suppress the ionization of the carboxylic acid, rendering the molecule less polar and increasing its retention on a non-polar stationary phase.[2]
-
Potential Impurities : Impurities can arise from the synthesis process or degradation. Common impurities in pyrazole synthesis include unreacted starting materials, regioisomers (if unsymmetrical precursors are used), and intermediates from incomplete cyclization.[4][5][6] An effective purity method must be able to resolve the main API peak from all potential and actual impurities.
-
Chirality : If the propanoic acid moiety is substituted at the alpha-carbon, the molecule will possess a chiral center. In such cases, purity analysis must extend to enantiomeric purity, as enantiomers can have different pharmacological and toxicological profiles.[7]
Method Development Workflow: A Logic-Driven Approach
The development of a reliable HPLC method is a systematic process. The following workflow illustrates the key stages and decision points, from initial analyte characterization to final method validation.
Caption: Workflow for HPLC Purity Method Development.
Comparative Analysis of Achiral Purity Methods
We will compare two distinct reversed-phase HPLC approaches for the achiral purity analysis of pyrazole propanoic acid. The goal is to separate the main peak from its potential process-related impurities.
Method A: The Conventional Approach - Ion Suppression on C18
This strategy is often the first line of attack for acidic compounds. It relies on a standard C18 stationary phase and a low-pH mobile phase to suppress the ionization of the analyte, thereby increasing its hydrophobicity and retention.
-
Causality : By operating at a pH well below the pKa of the propanoic acid group, the equilibrium is shifted towards the neutral, protonated form.[8] This form interacts more strongly with the hydrophobic C18 alkyl chains, leading to sufficient retention for separation.[2] The use of a C18 column is logical as it is a versatile, well-characterized, and widely available stationary phase.
Method B: The Advanced Approach - Enhanced Polar Retention
Standard C18 columns can sometimes provide inadequate retention for polar molecules, even with ion suppression, leading to elution near the solvent front and poor resolution of polar impurities.[9] This alternative method employs a stationary phase specifically designed for the retention of polar analytes.
-
Causality : We will consider a mixed-mode stationary phase that has both reversed-phase (e.g., C18) and ion-exchange characteristics.[10] For a polar acid like pyrazole propanoic acid, a mixed-mode column with anion-exchange functionality can provide a secondary retention mechanism.[9] This results in enhanced retention and unique selectivity that is often orthogonal to that of a standard C18 column, potentially resolving impurities that co-elute in Method A.
Experimental Protocols
Reagents and Materials
-
Acetonitrile (ACN), HPLC Grade
-
Water, HPLC Grade (e.g., Milli-Q)
-
Phosphoric Acid (H₃PO₄) or Formic Acid, Analytical Grade
-
Pyrazole Propanoic Acid Reference Standard and Sample for Analysis
Protocol for Method A: Conventional C18
-
Mobile Phase Preparation :
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. To prepare 1 L, add 1.0 mL of concentrated H₃PO₄ to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Acetonitrile.
-
-
Standard and Sample Preparation :
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Prepare the analytical sample at a concentration of 1.0 mg/mL in the same diluent.
-
-
Chromatographic Conditions :
-
Column : Standard L1 C18, 4.6 x 150 mm, 5 µm
-
Flow Rate : 1.0 mL/min
-
Injection Volume : 10 µL
-
Column Temperature : 30 °C
-
UV Detection : 220 nm (or lambda max of the chromophore)
-
Gradient Program :
Time (min) % Mobile Phase B (ACN) 0 20 15 80 20 80 21 20 | 25 | 20 |
-
Protocol for Method B: Mixed-Mode Column
-
Mobile Phase Preparation :
-
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
-
Standard and Sample Preparation :
-
Prepare standard and sample solutions as described in Method A, using the appropriate mobile phase mixture as the diluent.
-
-
Chromatographic Conditions :
-
Column : Mixed-Mode C18/Anion-Exchange, 4.6 x 150 mm, 5 µm
-
Flow Rate : 1.0 mL/min
-
Injection Volume : 10 µL
-
Column Temperature : 30 °C
-
UV Detection : 220 nm
-
Gradient Program : Use the same gradient profile as in Method A for direct comparison.
-
Data Comparison and Performance Analysis
The performance of each method is evaluated based on key chromatographic parameters. The following table presents illustrative data for the separation of Pyrazole Propanoic Acid from a hypothetical polar impurity (Impurity 1) and a less polar impurity (Impurity 2).
| Parameter | Method A (Conventional C18) | Method B (Mixed-Mode) | Acceptance Criteria (Typical) |
| Retention Time (tR) - API | 5.2 min | 8.5 min | - |
| Tailing Factor (Tf) - API | 1.6 | 1.1 | ≤ 2.0 |
| Theoretical Plates (N) - API | 6,500 | 12,000 | > 2,000 |
| Resolution (Rs) - API / Impurity 1 | 1.4 | 3.5 | > 1.5 |
| Resolution (Rs) - API / Impurity 2 | 2.5 | 2.8 | > 1.5 |
Analysis of Results:
-
Retention : Method B shows a significantly longer retention time for the API, indicating a stronger interaction with the mixed-mode stationary phase. This is advantageous as it moves the peak away from the solvent front, allowing for better resolution of early-eluting polar impurities like Impurity 1.
-
Peak Shape : The tailing factor is substantially improved in Method B. The secondary anion-exchange interaction helps to mitigate undesirable interactions with residual silanols on the silica surface, resulting in a more symmetrical peak.[11]
-
Efficiency : The higher theoretical plate count in Method B suggests a more efficient separation, leading to sharper peaks.
-
Resolution : While both methods resolve the less polar Impurity 2, Method A fails to achieve baseline resolution for the polar Impurity 1 (Rs < 1.5). Method B provides excellent resolution for both impurities, demonstrating its superior selectivity for this specific separation challenge.
Specialized Analysis: Chiral Separation
If pyrazole propanoic acid is a chiral molecule, determining the enantiomeric excess is a critical component of purity analysis. This requires a different chromatographic strategy using a Chiral Stationary Phase (CSP).
-
Scientific Rationale : CSPs, often based on polysaccharide derivatives like cellulose or amylose, create a chiral environment.[12] The enantiomers of the analyte form transient diastereomeric complexes with the CSP, which have different energies of interaction, leading to different retention times and enabling their separation.[13] Normal-phase chromatography is frequently employed for these separations.[12]
Protocol for Chiral HPLC Method
-
Mobile Phase Preparation :
-
Prepare a mobile phase consisting of n-Hexane, Ethanol, and Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v).
-
-
Standard and Sample Preparation :
-
Prepare a solution of the racemic standard at 0.5 mg/mL in the mobile phase.
-
Prepare the analytical sample at the same concentration.
-
-
Chromatographic Conditions :
-
Column : Polysaccharide-based CSP (e.g., Chiralpak® series), 4.6 x 250 mm, 5 µm
-
Flow Rate : 1.0 mL/min
-
Injection Volume : 10 µL
-
Column Temperature : 25 °C
-
UV Detection : 220 nm
-
This method would be expected to yield two well-resolved peaks corresponding to the two enantiomers. The purity of a single-enantiomer sample can then be determined by calculating the area percentage of the minor enantiomer.
Method Validation: Ensuring Trustworthiness
Once an optimal method is developed (e.g., Method B for achiral purity), it must be validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[14][15] The validation protocol is a self-validating system that ensures the method's reliability.[16][17]
Caption: Core Parameters for ICH Q2(R2) Method Validation.
Key validation parameters include:
-
Specificity : The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).[17]
-
Linearity : Demonstrating a direct proportional relationship between concentration and detector response over a defined range.[16]
-
Accuracy : The closeness of the results to the true value, often determined by spike recovery studies.[17]
-
Precision : The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
For the purity analysis of pyrazole propanoic acid, a conventional C18-based method (Method A) can serve as a starting point. However, due to the polar and acidic nature of the analyte, this approach carries a significant risk of poor retention and inadequate resolution of polar impurities.
This comparative guide demonstrates that an advanced approach using a mixed-mode stationary phase (Method B) provides superior performance , delivering enhanced retention, improved peak symmetry, and greater resolving power. This method is more likely to be robust and capable of separating a wider range of potential impurities. For chiral variants of the molecule, a dedicated method using a chiral stationary phase is mandatory. The final chosen method must be rigorously validated following ICH guidelines to ensure data integrity for regulatory submission and quality control.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- AMSbiopharma. (2025).
- Phenomenex. Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
- ICH. (2023).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Thermo Fisher Scientific.
- Lab Manager. (2025).
- Benchchem. Identifying and removing byproducts in pyrazole synthesis.
- Labtech. A Comprehensive Guide to Selecting HPLC Columns.
- Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole.
- Matarashvili, I., et al. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order.
- Biotage. (2023).
- Waters Corporation. (2022). Waters Column Selection Guide for Polar Compounds.
- Phenomenex. (2020). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16.
- LCGC International. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.
- LCGC Blog. (2013). HPLC Column Selection - Are You Barking Up the Right Tree?
- Agilent Technologies.
- Madhavan, P., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Trade Science Inc.
- Harada, N. (2020).
- Organic Chemistry Portal. Pyrazole synthesis.
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A Senior Application Scientist's Guide to Elemental Analysis Standards for 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid
In the landscape of drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. For researchers, scientists, and drug development professionals, establishing the identity, purity, and composition of a molecule like 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid is a foundational step that underpins all subsequent biological and toxicological evaluations. This guide provides an in-depth comparison of elemental analysis standards for this specific heterocyclic compound, grounded in scientific principles and practical laboratory insights. We will explore the gold-standard technique of combustion analysis and situate it within the broader context of complementary analytical methodologies.
The Critical Role of Elemental Analysis in Compound Validation
Elemental analysis serves as a fundamental gatekeeper in synthetic chemistry and pharmaceutical development.[1][2] It provides a quantitative measure of the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample.[2] This data is crucial for:
-
Confirming Molecular Formula: The empirical formula derived from elemental analysis is a primary piece of evidence to support the proposed molecular structure of a newly synthesized compound.
-
Assessing Purity: Significant deviations between the experimentally determined and theoretically calculated elemental composition can indicate the presence of impurities, such as residual solvents, starting materials, or by-products.[3]
-
Meeting Regulatory and Publication Standards: Regulatory bodies and peer-reviewed journals often mandate elemental analysis data that falls within a narrow margin of error (typically ±0.4%) to validate the composition of a new molecule.[4]
For a nitrogen-rich heterocyclic compound such as this compound, accurate nitrogen determination is especially critical, as these compounds can sometimes pose challenges to complete combustion.[5]
Theoretical Elemental Composition
The first step in any elemental analysis workflow is the calculation of the theoretical elemental composition from the molecular formula. The structure of this compound corresponds to the molecular formula C₇H₁₁N₃O₂ .
Molecular Formula: C₇H₁₁N₃O₂ Molecular Weight: 185.19 g/mol
Based on this, the theoretical elemental composition is calculated as follows:
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.011 | 7 | 84.077 | 45.40 |
| Hydrogen | H | 1.008 | 11 | 11.088 | 5.99 |
| Nitrogen | N | 14.007 | 3 | 42.021 | 22.69 |
| Oxygen | O | 15.999 | 2 | 31.998 | 17.28 |
| Total | 185.184 | 100.00 |
This theoretical data serves as the benchmark against which all experimental results are compared.
Gold Standard: CHN Combustion Analysis
The most common method for determining the carbon, hydrogen, and nitrogen content of an organic compound is automated CHN combustion analysis.[2][6] This technique is lauded for its accuracy, precision, and relatively small sample requirement.[3]
The Combustion Analysis Workflow: A Mechanistic View
The process involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment at high temperatures (typically 900-1000 °C). The resulting gases are then passed through a series of traps and detectors to quantify the elemental components.
Caption: Workflow for CHN Combustion Analysis.
Experimental Protocol: CHN Analysis
The following is a detailed, step-by-step protocol for the elemental analysis of this compound.
Instrumentation: PerkinElmer 2400 CHN Elemental Analyzer or equivalent.
Materials:
-
This compound sample (finely powdered and dried under vacuum to remove residual solvents).[3]
-
Certified organic analytical standard (e.g., Acetanilide).
-
Tin capsules for solid samples.
-
Microbalance (readable to at least 0.001 mg).
Procedure:
-
Instrument Calibration:
-
Perform a multi-point calibration using a certified standard (e.g., Acetanilide). This establishes a calibration curve against which the unknown sample will be measured.
-
Run a standard as a check sample every few analyses to ensure the calibration has not drifted. The instrument should be recalibrated if the deviation on the standard is greater than 0.30% (absolute).[3]
-
-
Sample Preparation:
-
Using a microbalance, accurately weigh approximately 1-3 mg of the dried this compound into a tin capsule.
-
Fold the tin capsule to securely enclose the sample, ensuring no sample is lost.
-
-
Analysis:
-
Introduce the encapsulated sample into the elemental analyzer's autosampler.
-
Initiate the analysis sequence. The sample undergoes dynamic flash combustion in a pure oxygen environment.
-
The resultant gases (CO₂, H₂O, and Nₓ) are passed over a reduction catalyst (e.g., copper) to convert nitrogen oxides (Nₓ) to dinitrogen (N₂).
-
The gases are then separated by a chromatographic column and quantified by a thermal conductivity detector (TCD).
-
-
Data Interpretation:
-
The instrument software calculates the mass percentages of C, H, and N based on the detector signals and the sample weight.
-
Compare the experimental results to the theoretical values. For publication or high-purity confirmation, the results should be within ±0.4% of the calculated values.[4]
-
Comparative Analysis of Analytical Techniques
While CHN analysis is the standard for determining elemental ratios, a comprehensive characterization of a novel compound relies on a suite of analytical techniques.[2][7] The choice of method depends on the specific information required.
Caption: Interrelation of Analytical Techniques.
Performance Comparison
The following table objectively compares CHN combustion analysis with other key analytical techniques relevant to the characterization of this compound.
| Technique | Primary Purpose | Information Provided | Typical Sensitivity | Key Advantages | Key Limitations |
| CHN Combustion Analysis | Elemental Composition | %C, %H, %N | ~0.1% | High accuracy and precision for bulk sample composition.[8] | Provides no structural information; not suitable for trace analysis.[3] |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Confirmation | Exact mass of the molecular ion. | Femtomole to picomole | Confirms molecular formula with high confidence.[4] | Provides limited information on purity; isomers are not distinguished. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Connectivity of atoms (¹H, ¹³C). | Milligram | The most powerful tool for determining molecular structure.[4] | Less sensitive than MS; quantitative analysis requires standards. |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Separation and quantification of components in a mixture. | Nanogram to picogram | Excellent for quantifying organic impurities and determining purity. | Requires a chromophore for UV detection; method development can be time-consuming. |
| Inductively Coupled Plasma (ICP-MS/OES) | Trace Element Impurity Analysis | Quantification of trace metal impurities.[9][10] | ppb to ppt | Highly sensitive for detecting toxic elemental impurities (e.g., heavy metals).[9][10] | Does not provide information on the organic components of the sample. |
Conclusion
For the definitive characterization of this compound, elemental analysis via CHN combustion is an indispensable technique. It provides the foundational data to confirm the empirical formula and assess the bulk purity of the synthesized compound. The industry-accepted standard of achieving experimental values within ±0.4% of the theoretical calculation serves as a robust benchmark for quality.
However, as this guide illustrates, elemental analysis does not exist in a vacuum. A truly comprehensive validation relies on the synergistic use of multiple analytical methods. The structural insights from NMR, the precise molecular weight from mass spectrometry, and the impurity profile from chromatography collectively build a self-validating system of evidence. For researchers and drug development professionals, a logical and well-documented application of these techniques is essential for ensuring the scientific integrity of their work and advancing compounds with confidence.
References
-
Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]
-
International Journal of Chemical & Pharmaceutical Analysis. (2021, September 14). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. Retrieved from [Link]
-
Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]
-
Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An International Study Evaluating Elemental Analysis. Retrieved from [Link]
-
LinkedIn. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]
-
SciSpace. (n.d.). Pharmacopoeia methods for elemental analysis of medicines: a comparative study. Retrieved from [Link]
-
PE Polska. (n.d.). The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. Retrieved from [Link]
-
Exeter Analytical. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
AZoM. (2019, January 23). Different Techniques in Qualitative and Quantitative Elemental Analysis. Retrieved from [Link]
-
PubChem. (n.d.). 3-(methylamino)-3-(5-methyl-1H-pyrazol-3-yl)propanoic acid. Retrieved from [Link]
-
University of Ottawa. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved from [Link]
-
Royal Society of Chemistry. (2015, March 10). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Retrieved from [Link]
-
Clariant Analytical Sciences. (n.d.). Elemental Analysis and Chemical Properties. Retrieved from [Link]
-
Intertek. (n.d.). CHN Analysis. Retrieved from [Link]
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- 1. smithers.com [smithers.com]
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- 6. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
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- 10. scispace.com [scispace.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
